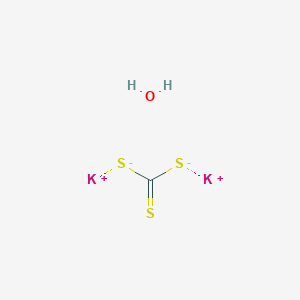
Potassium carbonotrithioate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium carbonotrithioate hydrate is a chemical compound that consists of potassium, carbon, sulfur, and oxygen atoms, along with water molecules It is a hydrate form of potassium carbonotrithioate, meaning it includes water molecules in its crystalline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium carbonotrithioate hydrate can be synthesized through the reaction of potassium hydroxide with carbon disulfide in the presence of water. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrate compound. The general reaction is as follows:
KOH+CS2+H2O→KCS2H2O
The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes of reactants and products. Continuous monitoring and control of reaction parameters are essential to ensure consistent quality and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium carbonotrithioate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfur oxides, while reduction reactions may produce simpler sulfur compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, potassium carbonotrithioate hydrate is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable in the formation of sulfur-containing compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form complexes with proteins and other biomolecules is of particular interest.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to investigate its effects on various biological pathways and its potential as a drug candidate.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and catalysis.
Mécanisme D'action
The mechanism of action of potassium carbonotrithioate hydrate involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can form complexes with various molecules, influencing their structure and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium carbonate hydrate: Similar in that it is also a potassium-containing hydrate, but differs in its chemical structure and properties.
Potassium thiocyanate: Contains sulfur and potassium but has different chemical properties and applications.
Potassium sulfide: Another sulfur-containing potassium compound with distinct chemical behavior.
Uniqueness
Potassium carbonotrithioate hydrate is unique due to its specific combination of potassium, carbon, sulfur, and water molecules
Conclusion
This compound is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to undergo various reactions make it a valuable reagent and research subject
Propriétés
Formule moléculaire |
CH2K2OS3 |
|---|---|
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
dipotassium;carbonotrithioate;hydrate |
InChI |
InChI=1S/CH2S3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 |
Clé InChI |
CVHISPBFBFRHCU-UHFFFAOYSA-L |
SMILES canonique |
C(=S)([S-])[S-].O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



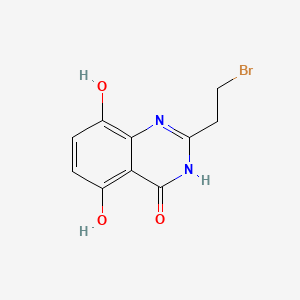



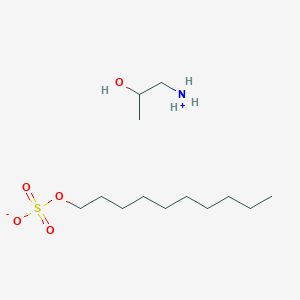
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)

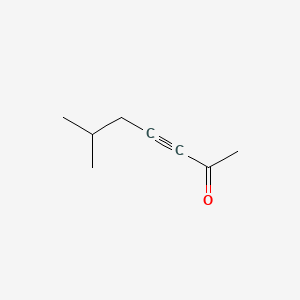
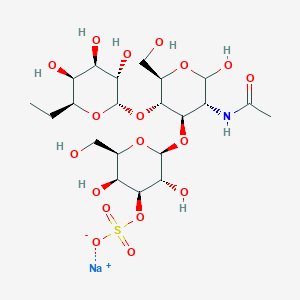
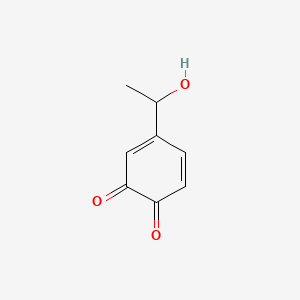
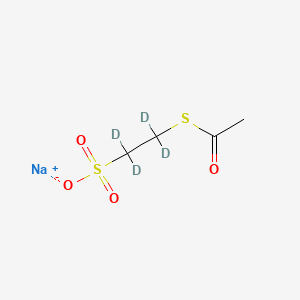

![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)
